
(E)-methyl-2-(2-((4-(2-methoxyethoxy)phenoxy)methyl)-4-chlorophenyl)-3-methoxyacrylate
Descripción general
Descripción
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, including structural formulas and 3D models.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It would include the starting materials, the reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves examining the arrangement of atoms within the molecule and the types of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It would include the reactants, products, and conditions of the reaction, as well as the mechanism by which the reaction occurs.Physical And Chemical Properties Analysis
This involves detailing properties such as the compound’s melting point, boiling point, solubility, and reactivity.Aplicaciones Científicas De Investigación
Synthesis and Applications in Agriculture
Fungicide Synthesis : This compound is used in the synthesis of novel fungicides like pyraoxystrobin and azoxystrobin. These fungicides exhibit broad-spectrum activity and high effectiveness against fungi (Liu et al., 2011). Another study described a practical synthesis approach for azoxystrobin, highlighting its potential as a fungicide in agriculture (Pi Hong-jun, 2007).
Radioactive Labeling for Environmental Studies : Radioactively labeled versions of these fungicides (e.g., pyraoxystrobin) have been developed for use as radiotracers in metabolism, toxicology, mode of action, and environmental studies (Liu et al., 2011).
Environmental Impact and Soil Interaction
Soil Adsorption and Leaching : The environmental behavior of these compounds in soils has been extensively studied. For instance, the adsorption/desorption and migration behavior of pyraoxystrobin in various agricultural soils were investigated, revealing significant implications for surface and groundwater safety (Xunyue Liu et al., 2018).
Environmental Dynamics : The dynamic characteristics of SYP-3343 (a related strobilurin fungicide) in aerobic soils were analyzed, providing insights into the degradation, mineralization, and microbial interaction in soils (Xun Liu et al., 2014).
Chemical Synthesis and Polymerization
Synthesis and Copolymerization : The compound has been used in the synthesis of phenoxy ring-substituted isopropyl phenylcyanoacrylates, which were then copolymerized with styrene. This indicates potential applications in material science and polymer chemistry (Whelpley et al., 2022).
Building Block in Organic Synthesis : Methyl (E)-4-Chloro-3-methoxy-2-butenoate, a closely related compound, has been highlighted for its versatility as a building block in various nucleophilic substitution reactions, suggesting wide applications in organic synthesis (Duc et al., 1992).
Medicinal and Biological Research
Antioxidant Activity : Certain derivatives of this compound have shown antioxidant activities, as demonstrated in studies exploring their potential in medicinal chemistry (Nguyen et al., 2021).
Fungicidal Evaluation : Novel chalcone-based strobilurin analogues, which include variants of the compound, have been synthesized and evaluated for their fungicidal activities. This research suggests potential applications in developing new fungicides (Zhao et al., 2007).
Safety And Hazards
This involves detailing the potential risks associated with handling or exposure to the compound, as well as appropriate safety precautions.
Direcciones Futuras
This involves discussing potential areas of future research or applications for the compound.
I hope this general information is helpful. If you have a specific compound or topic you’d like information on, feel free to ask!
Propiedades
IUPAC Name |
methyl (E)-2-[4-chloro-2-[[4-(2-methoxyethoxy)phenoxy]methyl]phenyl]-3-methoxyprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClO6/c1-24-10-11-27-17-5-7-18(8-6-17)28-13-15-12-16(22)4-9-19(15)20(14-25-2)21(23)26-3/h4-9,12,14H,10-11,13H2,1-3H3/b20-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQCJAJASUCFYAI-XSFVSMFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)OCC2=C(C=CC(=C2)Cl)C(=COC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCOC1=CC=C(C=C1)OCC2=C(C=CC(=C2)Cl)/C(=C\OC)/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-methyl-2-(2-((4-(2-methoxyethoxy)phenoxy)methyl)-4-chlorophenyl)-3-methoxyacrylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



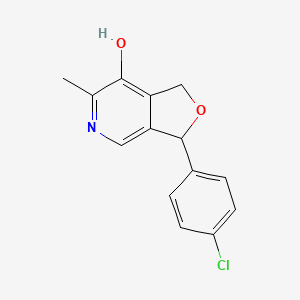
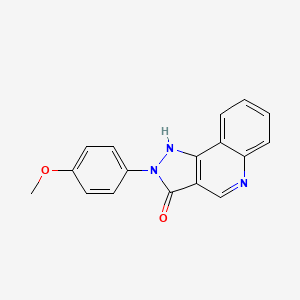
![5'-chloro-7'-methyl-1'-[[3-(trifluoromethyl)phenyl]methyl]spiro[imidazolidine-5,3'-indole]-2,2',4-trione](/img/structure/B1663378.png)
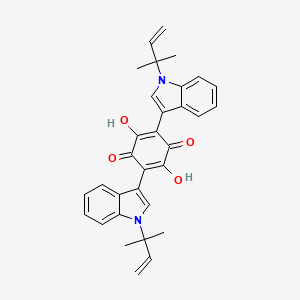
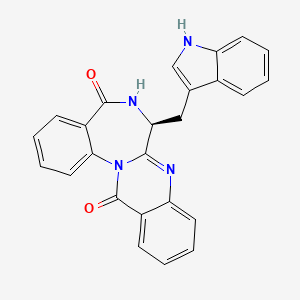
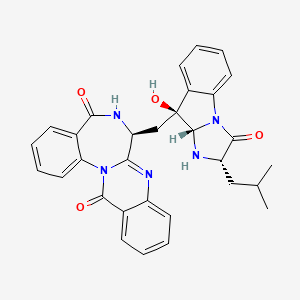
![2-[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl]sulfinylacetic acid](/img/structure/B1663382.png)
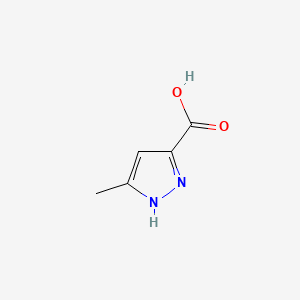
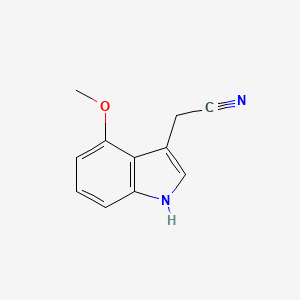
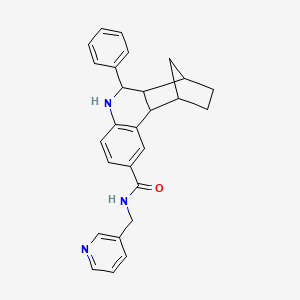
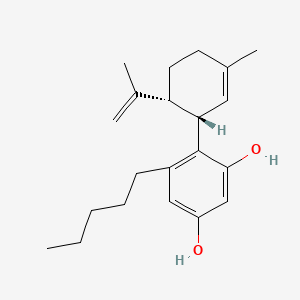
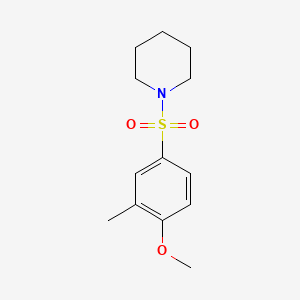
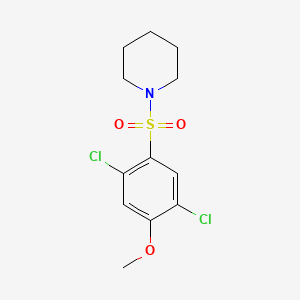
![(3S)-1-(3-chloropyridin-2-yl)-3-methyl-N-[4-(trifluoromethyl)phenyl]-3,6-dihydro-2H-pyridine-4-carboxamide](/img/structure/B1663396.png)